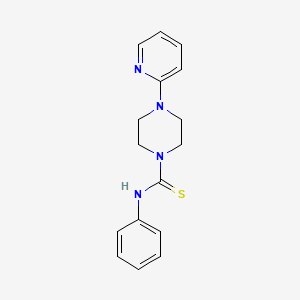

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide typically involves the reaction of 4-(pyridin-2-yl)piperazine with phenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as crystallization or distillation.

Análisis De Reacciones Químicas

Key Reaction Conditions:

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Phenyl isothiocyanate | DCM | RT | 2–4 hr | 70–85% |

This method is scalable and adaptable to diverse aryl/heteroaryl isothiocyanates for generating structural analogs .

Alkylation and Acylation Reactions

The secondary amine in the piperazine ring undergoes alkylation or acylation to introduce substituents, modifying physicochemical properties.

Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkyl derivatives:

| Alkylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| R-X (R = Me, Et) | K₂CO₃ | DMF | 60–80°C | N-Alkyl-piperazine derivatives |

Acylation

Acyl chlorides (e.g., acetyl chloride) react with the piperazine nitrogen in the presence of triethylamine (TEA):

| Acylating Agent | Base | Solvent | Temperature | Product |

|---|---|---|---|---|

| R-COCl | TEA | DCM | 0–25°C | N-Acyl-piperazine derivatives |

These reactions retain the thiourea moiety, critical for biological activity.

Oxidation of the Thiourea Group

The thiourea group (-NH-CS-NH-) is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) under acidic conditions converts it to a urea derivative (-NH-CO-NH-):

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | HCl, 50–60°C | N-Phenyl-4-(pyridin-2-yl)piperazine-1-carboxamide |

This transformation alters hydrogen-bonding capacity and electronic properties, impacting interactions with biological targets.

Metal Complexation

The thiourea sulfur and pyridine nitrogen act as coordination sites for transition metals. For example, reaction with Cu(II) chloride in methanol forms stable complexes:

| Metal Salt | Solvent | Ligand Ratio | Complex Structure |

|---|---|---|---|

| CuCl₂ | MeOH | 1:1 or 1:2 | Square planar or octahedral geometry |

These complexes are characterized by UV-Vis, IR, and X-ray crystallography, showing enhanced stability compared to the free ligand.

Ring-Opening and Degradation

Under strongly acidic (HCl, 100°C) or basic (NaOH, reflux) conditions, the piperazine ring undergoes hydrolysis, yielding fragments such as ethylene diamine derivatives and phenylthiourea.

Analytical Techniques for Reaction Monitoring

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities due to its unique structure, which includes a piperazine ring and pyridinyl groups. These structural features contribute to its ability to interact with various biological targets, making it a candidate for drug development.

Key Biological Activities:

- Antibacterial Properties: Research indicates that derivatives of piperazine-1-carbothioamides, including N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide, show inhibition against bacterial enzymes such as Sfp-PPTase, which is crucial for bacterial cell viability and virulence. This inhibition has been observed at submicromolar concentrations, indicating strong antibacterial potential without significant cytotoxicity to human cells .

- Serotonin Reuptake Inhibition: Some derivatives have demonstrated potent serotonin reuptake inhibition, suggesting potential applications in treating mood disorders. For instance, specific compounds in this class have shown effectiveness in animal models for depression .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical processes that allow for the modification of its structure to enhance biological activity. The following table summarizes the synthesis steps and conditions commonly used:

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Formation of piperazine ring | Reflux in suitable solvent (e.g., DMF) |

| 2 | Introduction of pyridine moiety | Nucleophilic substitution reaction |

| 3 | Carbothioamide formation | Reaction with thioketone under acidic conditions |

These synthetic routes enable the generation of various analogs that can be screened for enhanced efficacy and reduced side effects.

Therapeutic Applications

The therapeutic applications of this compound are promising, particularly in the following areas:

Antimicrobial Treatments:

Recent studies highlight the compound's effectiveness against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its selective action against bacterial enzymes positions it as a candidate for developing new antibiotics .

Neurological Disorders:

Given its serotonin reuptake inhibitory properties, this compound may be explored for developing antidepressants or anxiolytics. Its ability to modulate serotonin levels could provide therapeutic benefits in managing depression and anxiety disorders .

Case Studies

Several case studies illustrate the compound's efficacy:

- Bacterial Inhibition Study: A study on the antibacterial activity of this compound derivatives showed significant inhibition of Sfp-PPTase in Bacillus subtilis, leading to reduced metabolite production at sublethal doses .

- Antidepressant Efficacy: In vivo studies demonstrated that certain derivatives effectively reduced immobility times in forced swimming tests in rats, indicating potential antidepressant effects .

Mecanismo De Acción

The mechanism of action of N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of Mycobacterium tuberculosis enzymes, thereby exerting its anti-tubercular effects .

Comparación Con Compuestos Similares

Similar Compounds

N-phenylpyrazine-2-carboxamides: Known for their anti-mycobacterial activity.

Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole, which have various pharmaceutical applications.

Uniqueness

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with phenyl and pyridinyl groups makes it a versatile compound for drug development and other scientific research applications.

Actividad Biológica

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an anti-tubercular agent and enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Target and Mode of Action

The primary target of this compound is the bacterium Mycobacterium tuberculosis, specifically the H37Ra strain. The compound exhibits significant anti-tubercular activity, suggesting that it interferes with biochemical pathways essential for the survival and proliferation of this pathogen.

Biochemical Pathways

Research indicates that the compound may inhibit specific enzymes critical to the metabolic processes of M. tuberculosis. Its action could involve disruption of cell wall synthesis or inhibition of metabolic pathways that are vital for bacterial growth .

Antibacterial Properties

This compound has demonstrated promising antibacterial activity not only against M. tuberculosis but also against other bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies show that it can inhibit bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the thiourea moiety is essential for its inhibitory effects, as modifications to this group significantly reduce activity. Additionally, variations in the pyridine ring influence the compound’s efficacy against target enzymes .

In Vitro Studies

In vitro evaluations have confirmed that this compound exhibits low micromolar inhibition against PPTases, with no cytotoxic effects on human cells at therapeutic concentrations. This characteristic makes it a candidate for further development as an antibacterial agent .

Case Studies

One notable study involved high-throughput screening of compounds related to this class, where N-phenyl-4-(pyridin-2-yl)piperazine derivatives were identified as effective inhibitors. The results indicated a dose-dependent response in inhibiting bacterial growth without significant toxicity to human cells .

Summary of Biological Activities

| Activity | Target | IC50 (μM) | Notes |

|---|---|---|---|

| Anti-tubercular | Mycobacterium tuberculosis | 5.4 | Significant activity against H37Ra strain |

| Antibacterial | MRSA | Submicromolar | No rapid cytotoxic response in human cells |

| Enzyme Inhibition | PPTase | Low micromolar | Essential for bacterial cell viability |

Propiedades

IUPAC Name |

N-phenyl-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h1-9H,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUGFIKZRYEKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.